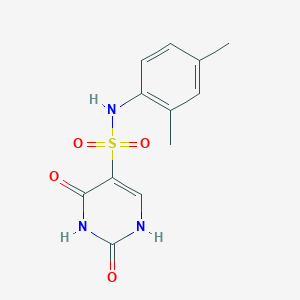

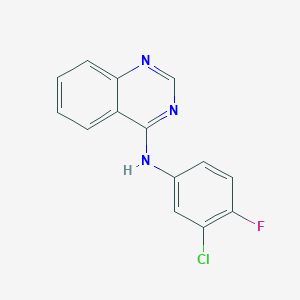

N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Introduction "N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide" falls into the category of pyrimidine derivatives, which are compounds with a wide range of biological activities and applications in medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 in the ring.

Synthesis Analysis The synthesis of pyrimidine derivatives, including structures similar to "N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide," often involves multistep chemical reactions, including cyclization, methylation, and oxidation processes. These compounds are typically synthesized from acetylacetone or similar precursors through cyclization, followed by various functionalization reactions to add different substituents to the pyrimidine ring (Hongbin, 2011).

Molecular Structure Analysis The molecular structure of pyrimidine derivatives, including "N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide," typically features a pyrimidine ring substituted with various groups which influence the compound's physical and chemical properties. The specific arrangement and type of substituents can significantly affect the molecule's reactivity, hydrogen bonding, and overall molecular geometry (Balasubramani et al., 2007).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The sulfonamide and pyrimidine components can engage in hydrogen bonding, contributing to the compounds' biological activity and solubility characteristics. The reactivity can be influenced by the presence of substituents on the pyrimidine ring and the surrounding chemical environment (Ryzhova et al., 2010).

Physical Properties Analysis The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, depend on the nature of the substituents and the overall molecular structure. These properties are crucial for the compound's application in different fields, including pharmaceuticals and materials science. For example, the solubility in various solvents can affect the compound's use in drug formulations or chemical reactions (Shang et al., 2012).

Chemical Properties Analysis The chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the electronic structure of the pyrimidine ring and the nature of its substituents. These properties are essential for understanding the compound's behavior in biological systems or chemical reactions. The ability of pyrimidine derivatives to form hydrogen bonds can affect their binding to biological targets or their role as intermediates in organic synthesis (Grivsky et al., 1980).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Pyrimidine derivatives, including the specified compound, have been extensively studied for their antioxidant properties. These compounds are integral in various fields ranging from food engineering to medicine and pharmacy, owing to their potential to scavenge free radicals and thus reduce oxidative stress. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests have been used to determine the antioxidant activity of such compounds. The results from these assays suggest that pyrimidine derivatives could be effective antioxidants, contributing to their applicability in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Biological Significance in DNA and RNA

The structural flexibility of pyrimidine derivatives, including N-(2,4-dimethylphenyl)-2-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide, allows for their incorporation into DNA and RNA structures, influencing biological processes. These compounds can alter tautomeric equilibria, affecting the stability and function of nucleic acids, which may have implications for understanding mutation processes and designing gene-targeting drugs (Person et al., 1989).

Role in Photodynamic Therapy

Pyrimidine derivatives are also explored for their role in enhancing the efficacy of photodynamic therapy (PDT), a treatment modality for various cancers. These compounds can potentially improve the accumulation of photosensitizers in cancer cells, thereby increasing the therapeutic effectiveness of PDT (Gerritsen et al., 2008).

Optical Sensing and Electronics

In the realm of optoelectronics, pyrimidine derivatives are recognized for their ability to act as optical sensors and materials for electronic devices. Their unique electronic and structural properties make them suitable for use in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), highlighting their versatility beyond biological applications (Lipunova et al., 2018).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-7-3-4-9(8(2)5-7)15-20(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZLGZQUUVTJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)

![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)

![7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)

![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

![7-isopropyl-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5520076.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5520077.png)

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)